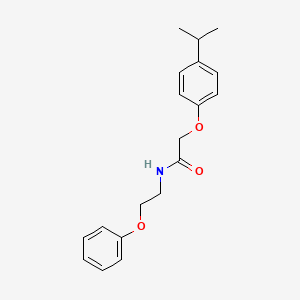

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide

Description

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenoxyethyl moiety, which is further substituted with an isopropylphenoxy group

Properties

IUPAC Name |

N-(2-phenoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-15(2)16-8-10-18(11-9-16)23-14-19(21)20-12-13-22-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBRUZJSVXYRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide typically involves the following steps:

Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.

Acylation: The 2-phenoxyethanol is then acylated using acetic anhydride to form 2-phenoxyethyl acetate.

Amidation: The final step involves the reaction of 2-phenoxyethyl acetate with 4-isopropylphenol in the presence of a suitable amine, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenoxy or acetamide derivatives.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Materials Science: This compound can be used as a building block in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-tert-butylphenoxy)-N-(2-phenoxyethyl)acetamide

- 2-(4-methylphenoxy)-N-(2-phenoxyethyl)acetamide

- 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide

Uniqueness

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Biological Activity

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name: this compound

- CAS Number: 1105209-17-3

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Studies have shown that this compound acts as a selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 enzymes. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in mediating anti-inflammatory responses.

Table 1: Summary of Anti-inflammatory Studies

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays on cell lines | Significant reduction in pro-inflammatory cytokines | |

| Animal models of inflammation | Decreased edema and inflammatory markers |

Anti-cancer Properties

Preliminary investigations have indicated that the compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit proliferation in cancer cells through modulation of signaling pathways.

Table 2: Anti-cancer Activity Overview

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Colon Cancer | HCT116 | 20 | Inhibition of cell cycle progression |

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with PDE enzymes. By inhibiting PDE4, the compound enhances cAMP signaling, leading to:

- Reduced inflammatory responses : Modulating the release of cytokines and chemokines.

- Induction of apoptosis in cancer cells : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

Case Studies

-

Anti-inflammatory Effects in Rodent Models :

A study conducted on rodent models demonstrated that administration of the compound significantly reduced paw swelling induced by carrageenan, suggesting its efficacy in treating inflammatory conditions. -

Cancer Cell Line Studies :

Research published in ResearchGate highlighted the identification of this compound as a novel anticancer agent through screening against multicellular spheroids, showing promising results in reducing tumor size in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of phenoxyacetic acid derivatives with amine-containing intermediates. For example, analogous compounds like isopropylphenoxy acetamides are synthesized via coupling reactions using reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) significantly impact yield and purity. Step-wise purification via column chromatography and recrystallization is recommended to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and connectivity, particularly for distinguishing isopropyl and phenoxy groups. Infrared (IR) spectroscopy confirms functional groups like acetamide (C=O stretch at ~1650 cm⁻¹) and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions in biological data (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or cellular models. To address this:

- Standardize assays : Replicate experiments under controlled conditions (e.g., uniform cell lines, buffer systems).

- Use orthogonal methods : Cross-validate results with alternative techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).

- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide) to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in pharmacological studies?

- Methodological Answer :

- Molecular docking and dynamics : Use software like AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on conserved residues in active sites to hypothesize interaction pathways .

- In vitro/in vivo correlation : Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution in rodent models) alongside transcriptomic/proteomic profiling to link exposure to biological effects .

- Knockout models : Utilize CRISPR-Cas9-modified cell lines to validate target engagement (e.g., apoptosis assays in p53-deficient vs. wild-type cells) .

Methodological Considerations

Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility screening : Test solvents like DMSO, ethanol, or cyclodextrin-based solutions. For aqueous buffers, adjust pH or use surfactants (e.g., Tween-80).

- Stability studies : Perform accelerated degradation tests under varying temperatures and light conditions. Monitor via LC-MS to identify degradation products .

Q. What experimental designs are effective for studying the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME profiling : Use Caco-2 cell monolayers for intestinal permeability and microsomal assays (human/rodent liver) for metabolic stability.

- In vivo pharmacokinetics : Administer the compound intravenously/orally to rodents, collect plasma samples at timed intervals, and quantify via LC-MS/MS. Calculate parameters like AUC, Cₘₐₓ, and t₁/₂ .

Data Interpretation and Validation

Q. How should researchers address low reproducibility in cytotoxicity assays involving this compound?

- Methodological Answer :

- Control for batch variability : Use standardized compound batches with identical synthesis/purification protocols.

- Cell line authentication : Verify cell lines via STR profiling to exclude cross-contamination.

- Dose-response validation : Repeat assays with a 10-point dilution series to ensure consistent EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.